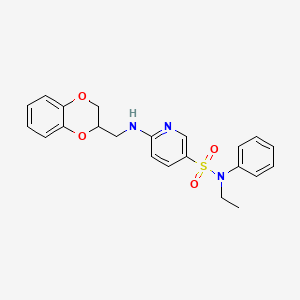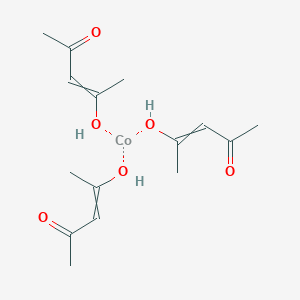
Cobalt;4-hydroxypent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cobalt complexes can vary widely depending on the desired structure and properties. For example, a cobalt(II) - aminophenyltetrazolate coordination polymer was synthesized through a hydrothermal reaction involving cobalt(II) acetate tetrahydrate, 4-aminophenyl tetrazole, and water at 135 °C for 48 hours, resulting in a three-dimensional structure constructed from chains of cobalt(II) octahedra linked through dipodal ligand tethers, displaying ferrimagnetic chain properties and glassy-like magnetic behavior (Smith et al., 2014).
Molecular Structure Analysis
Cobalt complexes often exhibit diverse molecular structures, such as coordination polymers and clusters. The structural complexity is highlighted in the synthesis of disklike hepta- and tridecanuclear cobalt clusters, where mixed-valence cobalt clusters demonstrated overall ferromagnetic coupling between Co(II) ions, indicative of single-molecule magnet potential (Leng et al., 2014).
Chemical Reactions and Properties
Cobalt complexes engage in a variety of chemical reactions, leading to the formation of compounds with distinct properties. For instance, cobalt(III) complexes with 2-hydroxyacetophenone N(4)-phenyl semicarbazone were prepared, demonstrating the tridentate character of the semicarbazone through IR spectra, and the structure was confirmed by single crystal X-ray diffraction (Sreekanth et al., 2004).
Physical Properties Analysis
The physical properties of cobalt complexes, such as magnetic behavior, are influenced by their molecular structure. A study on a cobalt(II) coordination polymer with pyromellitate revealed complex magnetic behavior with ground states indicating collinear and canted antiferromagnetism and field-induced ferromagnetism, showcasing the intricate relationship between structure and magnetic properties (Kumagai et al., 2002).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are crucial for understanding the potential applications of cobalt complexes. The synthesis and structural elucidation of cobalt(III) complexes of 2-hydroxyacetophenone N(4)-phenyl semicarbazone, along with heterocyclic coligands, highlight the diverse chemical reactivity and potential application areas of cobalt complexes, from catalysis to material science (Sreekanth et al., 2004).
科学的研究の応用
Crystallography
- Summary of the Application : The compound (E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one, which is structurally similar to “Cobalt;4-hydroxypent-3-en-2-one”, has been studied for its crystal structure .
- Methods of Application : The compound was synthesized by reacting acetylacetone with 4-chlorothiophenol in DMSO, with Na2CO3 as a catalyst. The mixture was stirred at 40 °C under an oxygen atmosphere for 17 hours. The resulting mixture was then added to water and extracted with ethylether. The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure .
- Results or Outcomes : The residue was then purified by flash column chromatography on silica gel with petroleum ether/ethyl acetate (25:1) to give the desired product (204 mg, 84%) as a yellow solid .
Antimicrobial and Antioxidant Studies
- Summary of the Application : A series of metal complexes have been synthesized using the Schiff base ligand, 4-hydroxypent-3-en-2-ylideneaminophenol, derived from the condensation reaction of 2-aminophenol with acetylacetone . This ligand is structurally similar to “Cobalt;4-hydroxypent-3-en-2-one”.
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
将来の方向性
The use of cobalt in the field of artificial photosynthesis, i.e., the conversion of solar energy into fuels, is a promising future direction . The production of hydrogen gas using water as the molecular substrate currently represents one of the most challenging and appealing reaction schemes in this field .
特性
IUPAC Name |
cobalt;4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDJVBXSSLDNJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24CoO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] |
Source


|
| Record name | Cobalt(III) acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cobalt;4-hydroxypent-3-en-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

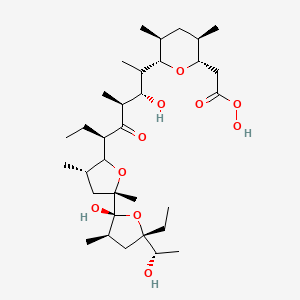
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226023.png)
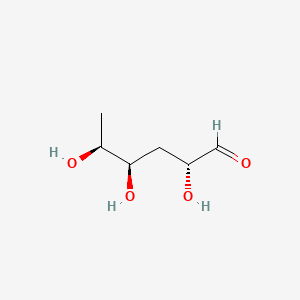
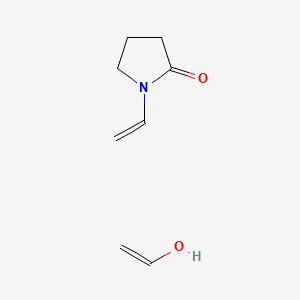

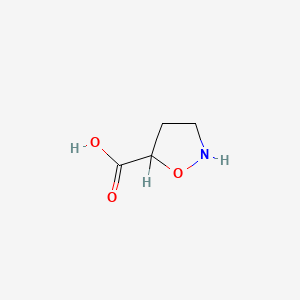
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1226029.png)

![3-[3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-4-pyrido[2,3-d]pyrimidinone](/img/structure/B1226032.png)
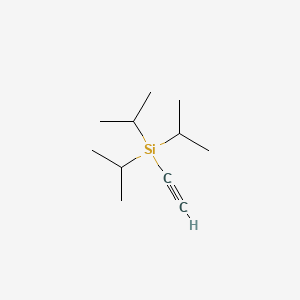
![1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea](/img/structure/B1226036.png)
![4-[(1-Ethyl-6-methyl-4-pyrazolo[3,4-b]pyridinyl)oxymethyl]benzonitrile](/img/structure/B1226042.png)
